5-(Difluoromethyl)-2,3-dimethylbenzoic acid
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Overview
Description
5-(Difluoromethyl)-2,3-dimethylbenzoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2,3-dimethylbenzoic acid typically involves the introduction of the difluoromethyl group onto a pre-existing benzoic acid derivative. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the fragmentation of a difluoromethyl sulfonyl radical anion, which then adds to a nickel complex, followed by reductive elimination to release the difluoromethylated product .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined access to this compound, making it more feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2,3-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
5-(Difluoromethyl)-2,3-dimethylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2,3-dimethylbenzoic acid involves its interaction with molecular targets through its difluoromethyl group. This group can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptors, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Difluoromethyl phenyl sulfide
- Difluoromethyl-substituted (hetero)arenes
- Difluoromethyl pyrazole derivatives
Uniqueness
5-(Difluoromethyl)-2,3-dimethylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and physical properties. Compared to other difluoromethyl-substituted compounds, it offers a balance of lipophilicity and hydrogen-bonding ability, making it particularly useful in pharmaceutical applications .
Properties
IUPAC Name |
5-(difluoromethyl)-2,3-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4,9H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZUHPVQPXIECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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